Isomitraphylline
Overview
Description
Isomitraphylline is an oxindole alkaloid derived from the plant Uncaria perrottetii. It is known for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound has shown promise in breaking amyloid aggregates in vitro, suggesting its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isomitraphylline involves a collective formal synthesis approach to bioactive oxindole alkaloids. This method includes key steps such as N-alkylation and cross-dehydrogenative coupling sequences, followed by Michael/Karpocho sequences. These steps are performed in a protecting-group-free manner, allowing for efficient multigram-scaled operations .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the plant Uncaria perrottetii. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Isomitraphylline undergoes various chemical reactions, including isomerization, oxidation, and reduction. The isomerization of this compound has been studied extensively, revealing the effects of pH and solvent polarity on the rate of reaction and equilibrium composition .
Common Reagents and Conditions:
Major Products: The major products formed from the isomerization of this compound include its isomers, such as mitraphylline, pteropodine, and isopteropodine .
Scientific Research Applications
Isomitraphylline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Neuroprotection: It has shown neuroprotective effects in human neuroblastoma cells, suggesting its potential in treating neurodegenerative diseases like Alzheimer’s disease.
Antioxidant Activity: this compound exhibits antioxidant properties, reducing reactive oxygen species levels and protecting cells from oxidative stress.
Cancer Research: It has been found to inhibit the proliferation of acute lymphoblastic leukemia cells, indicating its potential as an anti-cancer agent.
Mechanism of Action
Isomitraphylline exerts its effects through several molecular targets and pathways:
Amyloid Aggregation Inhibition: It breaks amyloid aggregates, which are associated with Alzheimer’s disease.
Oxidative Stress Reduction: It reduces intracellular reactive oxygen species levels, protecting cells from oxidative damage.
Neuroprotection: It protects mitochondrial membrane potentials and attenuates cytotoxicity induced by hydrogen peroxide in neuroblastoma cells.
Comparison with Similar Compounds
Isomitraphylline is compared with other oxindole alkaloids such as mitraphylline, pteropodine, and isopteropodine:
Mitraphylline: Both compounds exhibit neuroprotective effects, but this compound shows higher inhibition of amyloid-beta aggregation.
Pteropodine and Isopteropodine: These compounds share similar isomerization properties with this compound, but differ in their specific biological activities.
Isomitraphyllinol: A newly discovered oxindole alkaloid from Mitragyna hirsuta, which has a similar structure but different pharmacological properties.
Properties
IUPAC Name |
methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-NWQITLLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4963-01-3 | |
Record name | Isomitraphylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4963-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomitraphylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004963013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4963-01-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMITRAPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC69MV51V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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